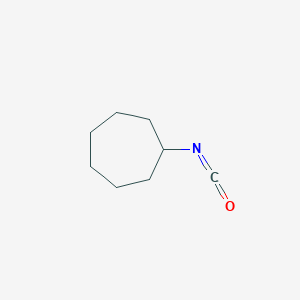
Isocyanate de cycloheptyle
Vue d'ensemble
Description
Cycloheptyl isocyanate is an organic compound with the molecular formula C8H13NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Applications De Recherche Scientifique
Cycloheptyl isocyanate has several applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and foams.
Mécanisme D'action
Target of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates typically react with compounds containing active hydrogen atoms to form urethane or urea linkages . This reaction is often used in the production of polyurethane materials .
Pharmacokinetics
It’s known that isocyanates can be absorbed through the skin and respiratory tract, and they can cause sensitization and irritation .
Result of Action
Exposure to isocyanates can lead to respiratory sensitization, skin irritation, and eye irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cycloheptyl isocyanate. For instance, it’s known that isocyanates can form explosive mixtures with air when heated . Also, their vapors are heavier than air and may spread along floors, potentially leading to hazardous conditions .
Méthodes De Préparation
Cycloheptyl isocyanate can be synthesized through several methods. One common method involves the reaction of cycloheptylamine with phosgene. The process typically includes the following steps:
Cycloheptylamine and Toluene Solvent: Cycloheptylamine is mixed with toluene solvent in a reaction kettle and heated to 80-95°C.
Addition of Hydrochloric Acid: Liquid hydrochloric acid is added to the mixture over 2.5-3 hours, maintaining a pH of 3-7.
Distillation and Dehydration: The mixture is heated, distilled, and dehydrated.
Reaction with Triphosgene: The product salt and toluene solvent are transferred to an esterification kettle, and triphosgene is added at 95-115°C.
Purging with Nitrogen: The reaction is carried out for 0.5 hours under heat preservation, followed by nitrogen purging for 0.5 to 2.5 hours.
Reduced Pressure Rectification: The final step involves reduced pressure rectification to recover the toluene solvent and produce cycloheptyl isocyanate.
Analyse Des Réactions Chimiques
Cycloheptyl isocyanate undergoes various chemical reactions, including:
Reaction with Alcohols: Forms urethanes (carbamates) when reacted with alcohols.
Reaction with Amines: Produces ureas.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Can be used in the production of polyurethanes when reacted with polyols.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .
Comparaison Avec Des Composés Similaires
Cycloheptyl isocyanate can be compared with other isocyanates such as cyclohexyl isocyanate and phenyl isocyanate:
Cyclohexyl Isocyanate: Similar in structure but with a six-membered ring instead of a seven-membered ring. It has similar reactivity and applications.
Phenyl Isocyanate: Contains an aromatic ring, making it more stable and less reactive compared to cycloheptyl isocyanate.
The uniqueness of cycloheptyl isocyanate lies in its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and aromatic counterparts .
Propriétés
IUPAC Name |
isocyanatocycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNLHDHXQVZQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391746 | |
| Record name | Cycloheptyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-68-6 | |
| Record name | Cycloheptyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)
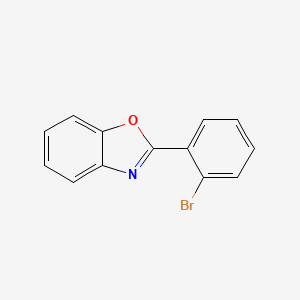
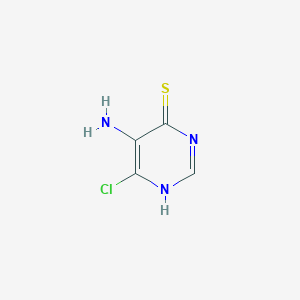
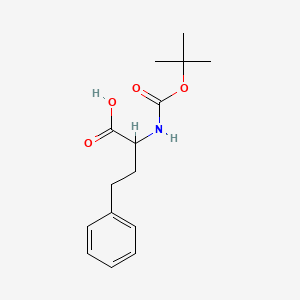



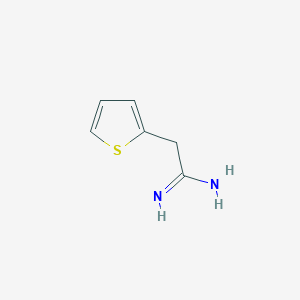
![N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)
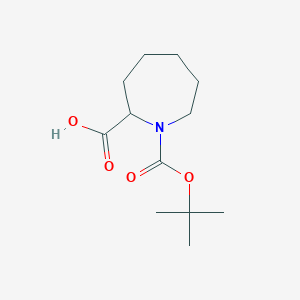

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1274776.png)
